Zinc nitrate hexahydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitrates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

zinc;dinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.6H2O.Zn/c2*2-1(3)4;;;;;;;/h;;6*1H2;/q2*-1;;;;;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPSMWXKRPZZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12N2O12Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless solid; Melting point approximately 36 deg C; [Merck Index] White odorless crystals or powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Zinc nitrate hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21861 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10196-18-6 | |

| Record name | Nitric acid, zinc salt, hydrate (2:1:6) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Structure of Zinc Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), a compound of interest in various chemical and pharmaceutical applications. This document details the crystallographic parameters, molecular geometry, and the experimental methodology used for its structural determination, presenting the information in a clear and accessible format for technical audiences.

Introduction

This compound is a colorless, crystalline solid that serves as a common source of zinc ions in chemical synthesis and is a precursor in the preparation of zinc-based materials. A thorough understanding of its crystal structure is fundamental to comprehending its chemical behavior, stability, and reactivity. This guide summarizes the key structural features of the α-polymorph of this compound.

Crystallographic Data

The crystal structure of α-zinc nitrate hexahydrate was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic system, and the detailed crystallographic data are presented in Table 1.

| Parameter | Value |

| Chemical Formula | Zn(NO₃)₂·6H₂O |

| Crystal System | Orthorhombic |

| Space Group | Pn2₁a (No. 33) |

| Unit Cell Dimensions | a = 12.372(3) Åb = 12.902(3) Åc = 6.302(2) Å |

| Unit Cell Volume | 1004.5 ų |

| Formula Units per Cell (Z) | 4 |

| Calculated Density | 1.964 g/cm³ |

Table 1: Crystallographic Data for α-Zinc Nitrate Hexahydrate.[1]

Molecular Structure and Coordination Environment

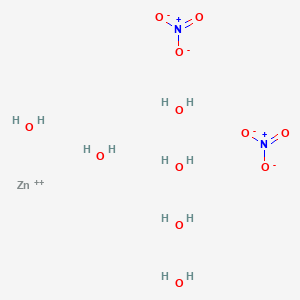

The crystal structure of this compound is characterized by a central zinc ion (Zn²⁺) coordinated by six water molecules, forming a [Zn(H₂O)₆]²⁺ cationic complex. This complex exhibits an octahedral coordination geometry. The nitrate ions (NO₃⁻) are not directly coordinated to the zinc center but are present in the crystal lattice, participating in a network of hydrogen bonds with the coordinated water molecules.

A study by Best et al. on aqueous zinc nitrate solutions references a full single-crystal structural analysis by Ferrari et al., which confirms the octahedral coordination at the metal ion.[2] The average zinc-oxygen (from the water molecules) bond distance in the crystalline state is reported to be 2.10 Å, with the six Zn-O distances spanning a range of 2.064–2.130 Å.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction. The following is a detailed, representative methodology for such an experiment.

4.1 Crystal Growth

Single crystals of this compound suitable for X-ray diffraction can be grown by the slow evaporation of a saturated aqueous solution of zinc nitrate at room temperature.[1] High-purity this compound is dissolved in deionized water, and the solution is filtered to remove any insoluble impurities. The clear solution is then placed in a crystallizing dish, covered partially to allow for slow solvent evaporation over several days to weeks, yielding well-formed, transparent crystals.

4.2 Data Collection

A suitable single crystal is selected, mounted on a goniometer head, and placed on a diffractometer. The data collection is typically performed at a controlled temperature to minimize thermal vibrations and potential crystal degradation.

-

Instrumentation: A four-circle single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

-

X-ray Source: Mo-Kα radiation (λ = 0.71073 Å) or Cu-Kα radiation (λ = 1.54184 Å).

-

Temperature: Data is often collected at low temperatures (e.g., 100 K or 293 K) using a cryostream to improve data quality.

-

Data Collection Strategy: A series of diffraction images are collected over a range of crystal orientations. This is typically achieved by rotating the crystal in small increments (e.g., 0.5° per frame) while it is being irradiated with X-rays.

4.3 Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and the intensities of the Bragg reflections.

-

Data Reduction: The raw diffraction images are integrated to obtain a list of reflection indices (h, k, l) and their corresponding intensities. Corrections for Lorentz factor, polarization, and absorption are applied.

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the heavier atoms (in this case, zinc).

-

Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares methods. Hydrogen atoms from the water molecules are typically located from the difference Fourier map and their positions and isotropic displacement parameters are refined.

The final refined structure provides the precise atomic coordinates, bond lengths, bond angles, and other geometric parameters of the this compound crystal.

Visualization of Experimental Workflow

The logical flow of determining the crystal structure of this compound via single-crystal X-ray diffraction is illustrated in the following diagram.

References

An In-depth Technical Guide to the Solubility of Zinc Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of zinc nitrate hexahydrate in various solvents. The document is intended for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This guide includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Topic: Solubility of this compound

This compound (Zn(NO₃)₂·6H₂O) is a colorless, crystalline, and highly deliquescent salt.[1] Its solubility is a critical parameter in numerous applications, including the synthesis of coordination polymers, the preparation of zinc oxide nanomaterials, and its use as a mordant in the dyeing industry. Understanding its behavior in different solvents is essential for process optimization, formulation development, and ensuring desired reaction kinetics.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents.

| Solvent | Temperature (°C) | Solubility | Notes |

| Water | 20 | 184.3 g / 100 mL | For the hexahydrate form.[1][2][3][4][5] |

| Water | 40 | 327 g / 100 mL | For the trihydrate form.[1][2][3][5] |

| Ethanol | Not Specified | Soluble / Very Soluble | Specific quantitative data is not readily available in the literature.[1][2][3][5][6][7][8] |

| Methanol | Not Specified | Soluble | Specific quantitative data is not readily available in the literature. |

| Acetone | Not Specified | No Data Available | |

| Dimethylformamide (DMF) | Not Specified | Soluble | Implied by its use as a solvent in reactions involving zinc nitrate, but specific quantitative data is not available. |

Experimental Protocols for Solubility Determination

The determination of the solubility of an inorganic salt like this compound can be carried out using several established methods. The choice of method often depends on the desired precision, the nature of the solvent, and the available analytical instrumentation. Below are detailed methodologies for commonly employed techniques.

Isothermal Saturation Method (Gravimetric Determination)

This is a classical and widely used method for determining the solubility of a solid in a liquid.

Objective: To determine the mass of this compound that dissolves in a given mass or volume of a solvent at a constant temperature to form a saturated solution.

Materials and Equipment:

-

This compound

-

Solvent of interest (e.g., deionized water, ethanol)

-

Constant temperature water bath or incubator

-

Analytical balance

-

Volumetric flasks

-

Beakers or flasks with stoppers

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a sealable flask. The excess solid ensures that the solution reaches saturation.

-

Place the flask in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required to reach equilibrium should be determined experimentally.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume or mass of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

-

Immediately filter the withdrawn sample to remove any undissolved microcrystals. A syringe filter is suitable for this purpose.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish or beaker.

-

Transfer the filtered saturated solution to the pre-weighed container and record the total mass.

-

Carefully evaporate the solvent in a drying oven at a temperature that is sufficient to remove the solvent but below the decomposition temperature of this compound.

-

Once all the solvent has been evaporated, cool the container in a desiccator to room temperature and weigh it again.

-

The mass of the dissolved this compound is the difference between the final and initial mass of the container.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 g of solvent, g/100 mL of solvent, or mol/L.

-

Analytical Methods for Concentration Determination

Instead of evaporating the solvent, the concentration of the saturated solution can be determined using various analytical techniques.

-

Titration: The zinc content in a known volume of the saturated solution can be determined by complexometric titration with a standardized solution of EDTA (ethylenediaminetetraacetic acid).

-

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS): These highly sensitive techniques can be used to determine the concentration of zinc in a diluted sample of the saturated solution.

-

UV-Visible Spectrophotometry: The nitrate concentration can be determined spectrophotometrically, although this method may be prone to interference from other species that absorb in the same wavelength range.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the solubility of this compound.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Conclusion

This technical guide has summarized the available solubility data for this compound and provided detailed experimental protocols for its determination. While the solubility in water is well-documented at various temperatures, there is a notable lack of specific quantitative data for organic solvents in the publicly available literature. The provided experimental workflows offer a robust framework for researchers to determine the solubility in solvents relevant to their specific applications, thereby addressing this data gap and enabling more precise control over processes involving this versatile compound.

References

- 1. Zinc nitrate - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. This compound | 10196-18-6 [chemicalbook.com]

- 4. Zinc Nitrate | Zn(NO3)2 | CID 24518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 10196-18-6 [m.chemicalbook.com]

- 6. This compound High Pure Worldwide Delivery [nanoshel.com]

- 7. This compound, 99% (metals basis) | Fisher Scientific [fishersci.ca]

- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]

An In-depth Technical Guide to the Thermal Decomposition Behavior of Zinc Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), a compound of significant interest in various scientific and pharmaceutical applications. Understanding its thermal behavior is crucial for its use as a precursor in the synthesis of zinc oxide nanoparticles, as a component in certain drug formulations, and in the development of various zinc-containing materials.

Executive Summary

The thermal decomposition of this compound is a multi-step process that begins with melting, followed by dehydration, the formation of intermediate species, and finally, the production of zinc oxide (ZnO) as the stable end product.[1] This process is influenced by experimental conditions such as the heating rate.[1] Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential tools for characterizing these transformations. This guide synthesizes key quantitative data, details experimental protocols for thermal analysis, and provides visual representations of the decomposition pathway and experimental workflow.

Thermal Decomposition Pathway

The thermal decomposition of this compound proceeds through several distinct stages. Initially, the crystalline solid absorbs heat and melts in its own water of hydration. This is followed by a series of dehydration steps where the water molecules are progressively removed. As the temperature increases further, intermediate compounds, such as zinc hydroxide nitrate (Zn₅(OH)₈(NO₃)₂), may form.[1] The final stage involves the decomposition of the anhydrous or partially hydrated nitrate into zinc oxide, with the evolution of nitrogen oxides and oxygen.[2]

Quantitative Data from Thermal Analysis

The following table summarizes the key thermal events observed during the decomposition of this compound as reported in various studies. It is important to note that the specific temperatures and mass losses can vary depending on the experimental conditions, such as the heating rate and the atmosphere.

| Thermal Event | Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (%) | Technique | Reference |

| Melting | ~36.4 | - | - | DSC | [1] |

| Dehydration | 105 - 131 | - | - | TGA | [1] |

| Partial Dehydration | 180 - 417 | 360 | 48 | TGA | [3] |

| Intermediate Decomposition | 417 - 490 | 440 | 13 | TGA | [3] |

| Major Nitrate Ion Decomposition | - | 312 | - | ESR | [4] |

| Final Decomposition to ZnO | 300 - 500 | - | - | - | [2] |

Experimental Protocols for Thermal Analysis

A thorough understanding of the thermal decomposition of this compound is achieved through carefully controlled experiments using TGA and DSC. The following protocol outlines a general procedure for this analysis.

Instrumentation

-

Simultaneous Thermal Analyzer (STA) capable of performing both TGA and DSC measurements.

-

Microbalance with a sensitivity of at least 0.1 µg.

-

Temperature controller with a programmable heating rate.

-

Inert gas supply (e.g., nitrogen or argon) for controlling the atmosphere.

-

Sample pans (typically aluminum or alumina).

Sample Preparation

-

Accurately weigh a small amount of this compound (typically 5-10 mg) into a tared TGA/DSC sample pan.

-

Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heating.

-

Record the exact sample weight.

TGA/DSC Measurement Procedure

-

Place the sample pan in the instrument's furnace.

-

Place an empty reference pan in the designated position.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere.

-

Equilibrate the sample at a starting temperature (e.g., 25 °C).

-

Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) up to a final temperature (e.g., 600 °C).

-

Continuously record the sample weight (TGA) and the differential heat flow (DSC) as a function of temperature.

Data Analysis

-

From the TGA curve (mass vs. temperature), identify the temperature ranges of significant mass loss.

-

Calculate the percentage mass loss for each decomposition step.

-

From the DSC curve (heat flow vs. temperature), identify the endothermic and exothermic peaks.

-

Determine the onset and peak temperatures for each thermal event.

-

Integrate the area under the DSC peaks to determine the enthalpy change (ΔH) for each transition.

Factors Influencing Decomposition

Several experimental parameters can influence the observed thermal decomposition behavior of this compound:

-

Heating Rate: Higher heating rates can shift the decomposition temperatures to higher values and may cause overlapping of thermal events.[5]

-

Sample Mass: Larger sample masses can lead to temperature gradients within the sample and may affect the resolution of the thermal events.

-

Atmosphere: The composition of the purge gas can influence the decomposition pathway and the nature of the final products. An inert atmosphere is typically used to study the intrinsic decomposition behavior.

Conclusion

The thermal decomposition of this compound is a well-defined, multi-step process that can be effectively characterized using TGA and DSC. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this compound. A thorough understanding of its thermal behavior is essential for controlling its transformation into desired products and for ensuring its stability in various applications.

References

- 1. This compound | 10196-18-6 | Benchchem [benchchem.com]

- 2. quora.com [quora.com]

- 3. researchgate.net [researchgate.net]

- 4. E.s.r. investigation of the thermal decomposition of this compound - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

zinc nitrate hexahydrate precursor for nanomaterial synthesis.

An In-depth Technical Guide to Zinc Nitrate Hexahydrate as a Precursor for Nanomaterial Synthesis

Introduction

This compound (Zn(NO₃)₂·6H₂O) is a highly versatile and widely utilized precursor in the synthesis of zinc-based nanomaterials, particularly zinc oxide (ZnO) nanostructures. Its high solubility in water and alcohol, relatively low decomposition temperature, and cost-effectiveness make it an ideal starting material for a variety of chemical synthesis routes.[1][2] The ability to readily control the morphology, size, and properties of the resulting nanomaterials by tuning reaction parameters has established this compound as a cornerstone in nanotechnology research.[1] This guide provides a comprehensive overview of its use in synthesizing nanomaterials, focusing on detailed experimental protocols, quantitative data, and applications relevant to researchers, scientists, and professionals in drug development.

The unique properties of ZnO nanomaterials—such as their wide bandgap (around 3.37 eV), high exciton binding energy, biocompatibility, and antimicrobial activity—make them suitable for a vast range of applications including photocatalysis, sensors, and biomedical uses like drug delivery and bio-imaging.[3][4][5]

Synthesis Methodologies

Several wet-chemical methods are employed to synthesize ZnO nanomaterials using this compound as the primary precursor. The choice of method significantly influences the morphology, crystallinity, and size of the nanoparticles.

Hydrothermal Synthesis

The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water, conducted in a sealed vessel called an autoclave. This technique is renowned for producing highly crystalline nanostructures.

Experimental Protocol:

A typical hydrothermal synthesis for ZnO microspheres and nanorods is as follows:[6][7]

-

Precursor Solution Preparation : Prepare a 0.01 M aqueous solution of this compound (Zn(NO₃)₂·6H₂O) and a 0.01 M aqueous solution of hexamethylenetetramine (HMT, C₆H₁₂N₄).[6]

-

Mixing : Mix equal volumes (e.g., 15 mL) of the zinc nitrate and HMT solutions. Stir the mixture thoroughly.[6]

-

Additive (Optional) : To modify the morphology, a structure-modifying agent like trisodium citrate can be added. For instance, add 1 mL of a 0.005 M trisodium citrate solution to the mixture and stir.[6]

-

Hydrothermal Reaction : Transfer the final solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 95-120 °C) for a designated duration (from 30 minutes to 48 hours).[6][7]

-

Product Recovery : After the reaction, allow the autoclave to cool down to room temperature.

-

Washing and Drying : Collect the resulting white precipitate by centrifugation, wash it several times with distilled water and ethanol to remove any unreacted precursors or by-products, and finally dry the product in an oven at around 80 °C.[7]

Experimental Workflow:

Quantitative Data:

| Parameter | Value | Resulting Morphology/Property | Reference |

| Zn(NO₃)₂·6H₂O Conc. | 0.01 M | Microspheres, Hexagonal Microrods | [6] |

| HMT Conc. | 0.01 M | pH buffer, controlled OH⁻ supply | [6] |

| Temperature | 95 °C | Amorphous microspheres (short time), Crystalline microrods (long time) | [6] |

| Temperature | 120 °C | Crystalline nanoparticles | [7] |

| pH | ~9 | ZnO Nanoparticles | [8] |

| Reaction Time | 30 min - 48 h | Morphology evolution from spheres to rods | [6] |

| Surface Area | 28.9 m²/g | For microspheres with sheetlike nanostructures | [6] |

Sol-Gel Synthesis

The sol-gel process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. It is a low-temperature method that allows for fine control over the particle size and composition.

Experimental Protocol:

An aqueous sol-gel route for ZnO nanoparticle synthesis is detailed below:[9][10]

-

Precursor Solution : Dissolve this compound in a solvent. For an aqueous route, dissolve 0.02 mol of Zn(NO₃)₂·6H₂O in 0.6 mol of distilled water.[10]

-

Complexing/Stabilizing Agent : Prepare a separate solution of a complexing agent like citric acid (0.04 mol in 0.6 mol of distilled water) or a stabilizing agent like glycerin.[9][10]

-

Sol Formation : Slowly add the zinc nitrate solution dropwise into the citric acid solution under vigorous stirring.[10]

-

pH Adjustment & Gelation : Slowly add a basic solution, such as sodium hydroxide (0.04 mol in 1.2 mol of distilled water), dropwise to the mixture to induce gel formation. Continue stirring for about 30 minutes.[10]

-

Aging : Age the resulting gel in a sealed container at a specific temperature (e.g., 100 °C) for 24 hours.[10]

-

Washing and Drying : Wash the aged gel with distilled water via centrifugation (e.g., 12000 rpm for 10 minutes) and then dry it at 80 °C for 24 hours.[10]

-

Calcination : To obtain the final crystalline ZnO, calcine the dried powder in a furnace at temperatures ranging from 500 °C to 900 °C for 1-2 hours.[9][10]

Experimental Workflow:

Quantitative Data:

| Parameter | Value | Resulting Morphology/Property | Reference |

| Zn(NO₃)₂·6H₂O Conc. | ~0.5 M | Flake-like morphology | [9] |

| pH | 1 (acid-catalyzed) | Formation of stable sol | [9] |

| Solvent | Aqueous isopropanol | Controls hydrolysis/condensation | [9] |

| Calcination Temp. | 500 °C, 700 °C, 900 °C | Increased particle size with temperature | [9] |

| Particle Size | < 100 nm | Hexagonal wurtzite structure | [9] |

Co-Precipitation Method

Co-precipitation is a simple, rapid, and scalable method for synthesizing nanoparticles. It involves the precipitation of the desired compound from a solution containing the precursor salt by adding a precipitating agent.

Experimental Protocol:

A common co-precipitation protocol for ZnO nanoparticle synthesis is as follows:[11][12][13]

-

Precursor Solution : Prepare an aqueous solution of this compound, for example, 0.1 M or 0.2 M.[11][12]

-

Precipitating Agent : Prepare an aqueous solution of a precipitating agent, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), typically at a higher concentration (e.g., 0.4 M or 0.8 M).[12][13]

-

Precipitation : Add the precipitating agent solution dropwise to the zinc nitrate solution under vigorous and constant stirring. A white precipitate of zinc hydroxide (Zn(OH)₂) will form immediately.[13]

-

Aging : Allow the reaction to proceed with stirring for a couple of hours, then let the precipitate age for several hours.[12]

-

Washing : Collect the precipitate by centrifugation or filtration. Wash it thoroughly multiple times with deionized water and then with ethanol to remove residual ions (like Na⁺ and NO₃⁻) which can form impurities like NaNO₃.[11]

-

Drying & Calcination : Dry the washed precipitate in an oven. Subsequently, calcine the dried zinc hydroxide powder at a specific temperature (e.g., 450-650 °C) to convert it into crystalline ZnO.[11][14]

Experimental Workflow:

References

- 1. This compound | 10196-18-6 | Benchchem [benchchem.com]

- 2. nanorh.com [nanorh.com]

- 3. Greener Synthesis of Zinc Oxide Nanoparticles: Characterization and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ZnO Nanostructures for Drug Delivery and Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Zinc Oxide Nanoparticles (ZnO NPs) for Cancer Diagnosis, Target Drug Delivery, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hydrothermal growth of ZnO nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. banglajol.info [banglajol.info]

- 12. jocpr.com [jocpr.com]

- 13. Synthesis of ZnO Nanoparticles by Precipitation Method – Oriental Journal of Chemistry [orientjchem.org]

- 14. ZnO nanoparticles synthesized by co-precipitation method; Morphology and optoelectronic study [ajgreenchem.com]

The Pivotal Role of Water of Hydration in Zinc Nitrate Hexahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of the water of hydration in zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O. Beyond being a simple hydrate, the six water molecules are integral to the compound's crystal structure, chemical reactivity, and utility in advanced applications, including nanoparticle synthesis and potentially in drug delivery systems. This document provides a comprehensive overview of its physicochemical properties, experimental protocols for its characterization and use, and a look into the fundamental processes it governs.

Physicochemical Properties and Structural Integrity

The water molecules in this compound are not merely adsorbed but are coordinated directly to the zinc cation, forming a hexaaquazinc(II) complex, [Zn(H₂O)₆]²⁺. This coordination is fundamental to the compound's properties.

Crystal Structure and Coordination Environment

In the solid state, this compound possesses a tetragonal crystal structure.[1] The central zinc ion is octahedrally coordinated to six water molecules.[2] The nitrate ions are not directly bonded to the zinc ion but are situated in the crystal lattice, participating in a network of hydrogen bonds with the coordinated water molecules. This arrangement dictates the crystal's shape and stability.

Quantitative Physicochemical Data

The following table summarizes key quantitative data for this compound, highlighting the influence of the water of hydration.

| Property | Value | Reference |

| Molecular Formula | Zn(NO₃)₂·6H₂O | [3] |

| Molecular Weight | 297.49 g/mol | [3] |

| Appearance | Colorless, deliquescent crystals | [4] |

| Crystal System | Tetragonal | [1] |

| Density | 2.065 g/cm³ | [4] |

| Melting Point | 36.4 °C | [3] |

| Boiling Point | ~125 °C (decomposes) | [3] |

| Solubility in Water | 184.3 g/100 mL at 20 °C | [3] |

| pH of 5% Aqueous Solution | ~5.1 | [1] |

| Zn-O (water) Bond Length | Average of 2.10 Å (range 2.064-2.130 Å) in crystal | [2] |

| UV-Vis λmax (aqueous) | ~300 nm | [5] |

The Role of Hydrated Water in Chemical Reactions

The coordinated water molecules are not passive bystanders in the chemical reactions of this compound. They are actively involved in hydrolysis, thermal decomposition, and its function as a precursor.

Hydrolysis of the Hexaaquazinc(II) Ion

When dissolved in water, this compound releases the [Zn(H₂O)₆]²⁺ ion. This complex undergoes hydrolysis, where a coordinated water molecule acts as a Brønsted acid, donating a proton to the surrounding solvent. This process is responsible for the acidic nature of zinc nitrate solutions.[6][7]

The equilibrium for the first hydrolysis step is:

[Zn(H₂O)₆]²⁺ + H₂O ⇌ [Zn(H₂O)₅(OH)]⁺ + H₃O⁺

This hydrolysis is a critical first step in many of its applications, including the formation of zinc oxide nanoparticles.

Thermal Decomposition

The water of hydration plays a crucial role in the thermal decomposition of this compound. The decomposition is a multi-step process, with the initial steps involving the loss of these water molecules. The final products are zinc oxide, nitrogen oxides, and oxygen.

The generalized thermal decomposition pathway is as follows:

-

Dehydration: Zn(NO₃)₂·6H₂O(s) → Zn(NO₃)₂(s) + 6H₂O(g)

-

Decomposition of Anhydrous Salt: 2Zn(NO₃)₂(s) → 2ZnO(s) + 4NO₂(g) + O₂(g)

Experimental Protocols

Synthesis of Zinc Oxide Nanoparticles via Precipitation

This protocol details a common method for synthesizing ZnO nanoparticles using this compound as a precursor.[8][9]

Materials:

-

This compound (Zn(NO₃)₂·6H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beakers

-

Centrifuge

-

Drying oven

Procedure:

-

Prepare a 0.1 M solution of this compound by dissolving 2.975 g of Zn(NO₃)₂·6H₂O in 100 mL of deionized water.

-

Prepare a 0.2 M solution of sodium hydroxide by dissolving 0.8 g of NaOH in 100 mL of deionized water.

-

Under constant stirring, add the NaOH solution dropwise to the zinc nitrate solution. A white precipitate of zinc hydroxide, Zn(OH)₂, will form.

-

Continue stirring the mixture for 2 hours to ensure the reaction goes to completion.

-

Separate the precipitate by centrifugation at 4000 rpm for 10 minutes.

-

Wash the precipitate with deionized water three times to remove any unreacted precursors and byproducts.

-

Dry the precipitate in an oven at 100-150 °C for several hours. During this step, the zinc hydroxide decomposes to form zinc oxide nanoparticles: Zn(OH)₂(s) → ZnO(s) + H₂O(g).

Thermal Analysis by TGA/DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for studying the thermal decomposition of this compound.

Instrumentation:

-

Simultaneous Thermal Analyzer (TGA/DSC)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

-

Instrument Setup:

-

Temperature Program: Heat the sample from room temperature to 600 °C at a constant heating rate of 10 °C/min.

-

Atmosphere: Use a controlled atmosphere, typically nitrogen or air, with a flow rate of 50-100 mL/min.

-

-

Data Acquisition: Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

-

Data Analysis: Analyze the resulting curves to identify the temperatures of dehydration and decomposition events, and the corresponding mass losses.

Role in Biological Systems and Drug Development

The hydrated zinc ion, readily supplied by this compound in aqueous environments, is a crucial signaling molecule in numerous biological pathways.[10][11] Its controlled release is a key area of interest in drug delivery.

Zinc Signaling Pathways

Zinc ions can act as intracellular second messengers, modulating the activity of enzymes and transcription factors.[12] For instance, zinc signaling is involved in cell proliferation and apoptosis. A simplified representation of a generic zinc signaling pathway is shown below.

Applications in Drug Delivery

The ability of the hydrated zinc ion to interact with various functional groups makes it a candidate for drug delivery systems. For example, zinc-containing layered hydroxides, which can be synthesized from zinc nitrate, have been investigated for the controlled release of bioactive molecules.[13] The water of hydration influences the formation of these layered structures and their subsequent drug-loading and release kinetics.

Spectroscopic Characterization

Spectroscopic techniques are vital for confirming the structure and purity of this compound and its derivatives.

| Technique | Wavenumber/Wavelength | Assignment | Reference |

| FTIR | ~3545 cm⁻¹ | O-H stretching of coordinated water | [13][14] |

| ~1633 cm⁻¹ | H-O-H bending of coordinated water | [13] | |

| ~1360 cm⁻¹ | Asymmetric N-O stretching of nitrate ion | [13] | |

| ~823 cm⁻¹ | N-O out-of-plane bending of nitrate ion | [13] | |

| UV-Vis | ~300 nm | n → π* transition of the nitrate ion | [5] |

Conclusion

The six water molecules in this compound are far from being passive components. They are integral to its crystal structure, defining the octahedral coordination of the zinc ion. These coordinated water molecules actively participate in hydrolysis, dictating the pH of its aqueous solutions and initiating precipitation reactions for material synthesis. They also play a critical role in the multi-step thermal decomposition of the compound. Understanding the fundamental role of this water of hydration is paramount for researchers and scientists in leveraging this compound for a wide array of applications, from the synthesis of advanced nanomaterials to its potential use in sophisticated drug delivery systems. The data and protocols presented in this guide offer a solid foundation for further research and development in these exciting fields.

References

- 1. researchgate.net [researchgate.net]

- 2. X-ray diffraction study of aqueous zinc(II) nitrate - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. This compound | H12N2O12Zn | CID 15865313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound High Pure Worldwide Delivery [nanoshel.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Hydrolysis [people.wou.edu]

- 8. erpublications.com [erpublications.com]

- 9. researchgate.net [researchgate.net]

- 10. Zinc: From Biological Functions to Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Roles of Zinc Signaling in the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Material Safety Data Sheet for Zinc Nitrate Hexahydrate

This technical guide provides a comprehensive overview of the material safety data for zinc nitrate hexahydrate, tailored for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the substance's properties, hazards, and the requisite safety precautions.

Chemical Identification and Physical Properties

This compound, with the chemical formula Zn(NO₃)₂·6H₂O, is a colorless and odorless crystalline solid.[1] It is highly deliquescent and soluble in both water and alcohol.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | Zn(NO₃)₂·6H₂O | [3] |

| Molar Mass | 297.49 g/mol | [2] |

| Appearance | Colorless, deliquescent crystals | [2] |

| Density | 2.065 g/cm³ | [2] |

| Melting Point | 36.4 °C (97.5 °F; 309.6 K) | [2] |

| Boiling Point | Decomposes at ~125 °C | [4][5] |

| Solubility in Water | 184.3 g/100 mL at 20 °C | [5] |

| pH | ~5.1 (5% aqueous solution) | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is a strong oxidizer and can intensify fires.[6][7] It is also harmful if swallowed, causes serious eye damage, and skin irritation, and may cause respiratory irritation.[6][8] The substance is very toxic to aquatic life with long-lasting effects.[6]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Oxidizing Solids | 2 | H272: May intensify fire; oxidizer |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic | 2 | H411: Toxic to aquatic life with long lasting effects |

References for all entries in Table 2:[3][6][8]

Toxicological Information

The primary routes of exposure to this compound are ingestion, inhalation, and skin or eye contact.[9] Ingestion can lead to corrosion of the alimentary tract, while inhalation of its dust can irritate the nose and throat.[10]

Table 3: Acute Toxicity Data

| Route | Species | Value (LD50) | References |

| Oral | Rat | 1190 mg/kg | [11] |

| Oral | Mouse | 241.3 mg/kg (male) | [5] |

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict safety protocols is mandatory when handling this compound to mitigate the associated risks.

Personal Protective Equipment (PPE)

A detailed workflow for selecting and using appropriate PPE is crucial.

Handling and Storage Protocol

-

Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust.[12] Keep away from heat, sparks, open flames, and other ignition sources.[6] Take precautionary measures against mixing with combustible materials.[8]

-

Storage: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed.[12] Store away from incompatible materials such as combustible substances, reducing agents, and powdered metals.[11]

First-Aid Measures Protocol

Immediate and appropriate first-aid is critical in the event of exposure.

Fire-Fighting and Accidental Release Measures

-

Fire-Fighting: As an oxidizer, this compound can intensify fires.[7] Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[3] Firefighters should wear self-contained breathing apparatus and full protective gear.[9]

-

Accidental Release: In case of a spill, evacuate personnel to a safe area.[3] Wear appropriate PPE, including respiratory protection.[12] Sweep up the spilled material and place it in a suitable, closed container for disposal.[9] Avoid generating dust.[3] Prevent the substance from entering drains or surface water.[12]

Stability and Reactivity

This compound is stable under recommended storage conditions.[13] However, it is a reactive substance with oxidizing properties.[14] It can react violently or explosively with combustible materials, organic substances, powdered metals, and reducing agents.[6][14] Upon heating, it undergoes thermal decomposition to produce toxic nitrogen oxides and zinc oxide.[2]

Disposal Considerations

Disposal of this compound and its containers must be in accordance with local, regional, and national regulations.[9] It should be treated as hazardous waste and disposed of at an approved waste disposal plant.[8] Do not allow the product to enter drains or surface water.[12]

References

- 1. This compound | 10196-18-6 [chemicalbook.com]

- 2. Zinc nitrate - Wikipedia [en.wikipedia.org]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. You are being redirected... [bio-world.com]

- 5. Zinc nitrate - Sciencemadness Wiki [sciencemadness.org]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. Zinc Nitrate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 8. geneseo.edu [geneseo.edu]

- 9. fishersci.com [fishersci.com]

- 10. byjus.com [byjus.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. carlroth.com [carlroth.com]

- 13. web.faa.illinois.edu [web.faa.illinois.edu]

- 14. carlroth.com:443 [carlroth.com:443]

Spectroscopic Analysis of Zinc Nitrate Hexahydrate: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational spectroscopic analysis of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. This document details the experimental protocols, presents quantitative spectral data, and offers an interpretation of the key vibrational modes, serving as a critical resource for material characterization in research and pharmaceutical development.

Principles of Vibrational Spectroscopy

Vibrational spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of a compound. Both FTIR and Raman spectroscopy probe the vibrational energy levels of molecules.

-

FTIR Spectroscopy : This technique measures the absorption of infrared radiation by a sample at specific wavelengths. A vibrational mode is "IR active" if it results in a change in the molecule's dipole moment. In this compound, this is particularly sensitive to the polar O-H bonds in the water of hydration and the N-O bonds of the nitrate group.

-

Raman Spectroscopy : This method involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. A vibrational mode is "Raman active" if it causes a change in the molecule's polarizability. Raman spectroscopy is highly effective for analyzing the symmetric vibrations of the nitrate anion and is less susceptible to interference from water, making it complementary to FTIR.

Experimental Methodologies

Precise and reproducible spectral data acquisition relies on standardized experimental protocols. The following sections outline the methodologies for analyzing solid this compound.

FTIR Spectroscopy Protocol

FTIR analysis of solid samples is commonly performed using the Attenuated Total Reflectance (ATR) or the potassium bromide (KBr) pellet method.

Attenuated Total Reflectance (ATR) Method:

-

Instrument Setup : Utilize an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Spectrum : Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O, as well as any intrinsic crystal absorbance.

-

Sample Preparation : Place a small amount of crystalline this compound powder directly onto the ATR crystal.

-

Sample Contact : Apply consistent pressure using the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Data Acquisition : Collect the spectrum, typically in the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[1] Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a high signal-to-noise ratio.

-

Data Processing : Perform an ATR correction if necessary and baseline correction to produce the final absorbance spectrum.

Potassium Bromide (KBr) Pellet Method:

-

Sample Preparation : Grind a small amount of this compound (approx. 1-2 mg) with spectroscopic grade KBr powder (approx. 100-200 mg) using an agate mortar and pestle until a fine, homogeneous mixture is obtained.

-

Pellet Formation : Transfer the mixture to a pellet press and apply pressure to form a thin, transparent disc.

-

Data Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer and collect the spectrum as described in the ATR method.

Raman Spectroscopy Protocol

Raman analysis is typically conducted using a confocal Raman microscope.

-

Instrument Setup : Utilize a Raman microscope system equipped with a suitable laser source (e.g., 633 nm or 785 nm).[2]

-

Calibration : Calibrate the spectrometer using a standard reference material, such as a silicon wafer, to ensure wavenumber accuracy.[2]

-

Sample Preparation : Place a small amount of the crystalline this compound onto a clean microscope slide.

-

Focusing : Bring the sample into focus using the microscope's objective lens (e.g., 50x or 100x).

-

Data Acquisition : Acquire the Raman spectrum. Set the laser power to a level that provides a good signal without causing sample degradation or fluorescence. Collect data over a specific spectral range (e.g., 100-3800 cm⁻¹) for a set acquisition time and number of accumulations to optimize the signal-to-noise ratio.

-

Data Processing : Perform baseline correction and cosmic ray removal to obtain the final Raman spectrum.

Spectroscopic Data and Interpretation

The vibrational spectrum of this compound is characterized by contributions from the coordinated water molecules (ligands) and the nitrate counter-ions within the crystal lattice. The structure consists of the hexaaquazinc(II) cation, [Zn(H₂O)₆]²⁺, and two nitrate anions, NO₃⁻.

Summary of Vibrational Modes

The following table summarizes the key vibrational bands observed in the FTIR and Raman spectra of this compound and their corresponding assignments.

| Wavenumber (cm⁻¹) | Technique | Vibrational Mode Assignment |

| ~3545 | FTIR | O-H stretching vibrations of coordinated water molecules.[3][4] |

| ~3099 | FTIR | O-H stretching vibrations.[4] |

| ~1633 - 1644 | FTIR | H-O-H bending mode of water molecules.[4] |

| ~1360 - 1384 | FTIR | Asymmetric N-O stretching (ν₃) of the nitrate ion (NO₃⁻).[4] |

| ~1048 | Raman | Symmetric N-O stretching (ν₁) of the nitrate ion (NO₃⁻).[5] |

| ~919 | FTIR | N-O to water hydrogen bonding.[3] |

| ~823 - 832 | FTIR | Out-of-plane bending (ν₂) of the nitrate ion (NO₃⁻).[4][6] |

| ~400 - 600 | FTIR | Fingerprint region, includes Zn-O stretching vibrations.[7] |

Interpretation of Key Spectral Features

-

Water of Hydration (H₂O) : The most prominent feature in the FTIR spectrum is a very strong and broad absorption band centered around 3545 cm⁻¹, which is characteristic of the O-H stretching vibrations of the six water molecules coordinated to the zinc ion.[3][4] The broadness of this peak is due to extensive hydrogen bonding within the crystal lattice. The H-O-H bending (scissoring) mode is observed as a sharp peak around 1633 cm⁻¹.[4]

-

Nitrate Ion (NO₃⁻) : The free nitrate ion has D₃h symmetry. However, in the crystal lattice of this compound, its symmetry may be lowered due to interactions with the hydrated zinc cation, leading to the activation of otherwise forbidden modes or the splitting of degenerate modes.[8]

-

The strong band observed in the FTIR spectrum around 1360 cm⁻¹ is assigned to the degenerate asymmetric N-O stretching vibration (ν₃).[4]

-

The symmetric N-O stretching vibration (ν₁) is typically weak or forbidden in the IR spectrum of the free ion but gives a very strong signal in the Raman spectrum, expected around 1048 cm⁻¹.[5]

-

The peak around 823-832 cm⁻¹ in the FTIR spectrum corresponds to the out-of-plane bending mode (ν₂).[4][6]

-

-

Zinc-Ligand Vibrations : The vibrations corresponding to the Zn-O bonds between the central zinc ion and the water ligands occur at lower frequencies, typically in the far-infrared region below 600 cm⁻¹, and can be observed in both FTIR and Raman spectra.[7]

Visualized Analysis Workflow and Structural Correlations

Diagrams generated using Graphviz provide a clear visual representation of the experimental process and the relationships between the molecular structure and its spectroscopic signature.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Correlation of molecular structure to observed vibrational modes.

Conclusion

The combined application of FTIR and Raman spectroscopy provides a robust analytical framework for the characterization of this compound. The distinct spectral signatures of the coordinated water molecules and the nitrate anions allow for unambiguous identification and structural confirmation. The FTIR spectrum is dominated by the broad O-H stretching band of water, while the Raman spectrum provides a clear marker for the symmetric stretch of the nitrate ion. This guide provides the necessary protocols and reference data to assist researchers in utilizing these techniques for quality control, stability studies, and formulation development involving this important chemical compound.

References

An In-depth Technical Guide to Zinc Nitrate Hexahydrate: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of zinc nitrate hexahydrate, from its historical context and discovery to its detailed physicochemical properties, synthesis, and applications, with a particular focus on its role in the development of zinc oxide nanoparticles for biomedical applications.

Discovery and History

While zinc has been known in various forms for millennia, with Indian metallurgists isolating it before 1000 BC and Andreas Marggraf recognizing it as a distinct element in 1746, the specific discovery of this compound is not attributed to a single individual or a singular event.[1] Its synthesis is a result of the foundational principles of acid-base chemistry that were being established in the late 18th and early 19th centuries.

The preparation of zinc nitrate is a straightforward reaction between zinc metal, zinc oxide, or zinc carbonate and nitric acid.[2][3] Given the common availability of nitric acid and the known reactivity of metals with acids during that period, it is highly probable that zinc nitrate was synthesized and observed by numerous chemists and apothecaries. Early chemical literature of the 19th century began to systematically document the properties of such inorganic salts. The hexahydrate form, being the common crystalline structure under normal conditions, would have been the most frequently encountered and studied form of this salt.[2]

The scientific study of zinc compounds gained significant momentum in the 19th century. While much of the early focus was on organometallic zinc compounds, the characterization and application of inorganic zinc salts like zinc nitrate were also progressing, particularly in fields such as dyeing and medicine.[4] In modern times, particularly with the rise of nanotechnology, research interest in this compound has surged due to its role as a key precursor in the synthesis of zinc oxide (ZnO) nanostructures.[5]

Physicochemical Properties

This compound (Zn(NO₃)₂·6H₂O) is a colorless, crystalline solid that is highly deliquescent, meaning it readily absorbs moisture from the air.[2][6] It is highly soluble in both water and alcohol.[2]

Quantitative Data Summary

| Property | Value | References |

| Chemical Formula | Zn(NO₃)₂·6H₂O | [2] |

| Molar Mass | 297.49 g/mol | [2] |

| Appearance | Colorless, deliquescent crystals | [2] |

| Density | 2.065 g/cm³ | [2] |

| Melting Point | 36.4 °C | [2] |

| Boiling Point | Decomposes at ~125 °C | [2] |

| Solubility in Water | 184.3 g/100 mL at 20 °C | [2] |

| Crystal Structure | Orthorhombic | [7] |

Experimental Protocols

Synthesis of this compound

This protocol describes the laboratory synthesis of this compound from zinc oxide and nitric acid.

Materials:

-

Zinc oxide (ZnO) powder

-

Concentrated nitric acid (HNO₃, ~68%)

-

Distilled water

-

Beaker

-

Glass stirring rod

-

Hot plate

-

Crystallizing dish

-

Buchner funnel and filter paper

-

Desiccator

Procedure:

-

Carefully add a stoichiometric amount of zinc oxide powder in small portions to a beaker containing a calculated volume of diluted nitric acid while stirring continuously. The reaction is exothermic.

-

Continue adding zinc oxide until a slight excess is present to ensure all the nitric acid has reacted.

-

Gently heat the solution on a hot plate to facilitate the reaction and dissolve any remaining reactants.

-

Filter the hot solution to remove any unreacted zinc oxide.

-

Transfer the clear filtrate to a crystallizing dish and allow it to cool slowly to room temperature.

-

Colorless crystals of this compound will form.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold distilled water to remove any impurities.

-

Dry the crystals in a desiccator over a suitable drying agent.

Characterization: Titration for Zinc Concentration

This protocol outlines the determination of zinc concentration in a zinc nitrate solution using a complexometric titration with EDTA.

Materials:

-

Zinc nitrate solution of unknown concentration

-

Standardized EDTA (ethylenediaminetetraacetic acid) solution (e.g., 0.1 M)

-

Buffer solution (pH 10, ammonia-ammonium chloride buffer)

-

Eriochrome Black T indicator

-

Burette

-

Pipette

-

Erlenmeyer flask

Procedure:

-

Pipette a known volume of the zinc nitrate solution into an Erlenmeyer flask.

-

Dilute the solution with distilled water.

-

Add a sufficient amount of the pH 10 buffer solution.

-

Add a few drops of the Eriochrome Black T indicator. The solution will turn wine-red.

-

Titrate the solution with the standardized EDTA solution from the burette until the color changes from wine-red to a distinct blue.

-

Record the volume of EDTA solution used.

-

Calculate the concentration of zinc in the original solution using the stoichiometry of the reaction between zinc and EDTA (1:1 molar ratio).

Synthesis of Zinc Oxide Nanoparticles

This protocol details the precipitation method for synthesizing zinc oxide nanoparticles using this compound as a precursor.

Materials:

-

This compound (Zn(NO₃)₂·6H₂O)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Beakers

-

Magnetic stirrer with hot plate

-

Centrifuge

-

Drying oven

-

Furnace for calcination

Procedure:

-

Prepare an aqueous solution of this compound (e.g., 0.1 M).

-

Prepare an aqueous solution of sodium hydroxide (e.g., 0.2 M).

-

While vigorously stirring the zinc nitrate solution, add the sodium hydroxide solution dropwise. A white precipitate of zinc hydroxide (Zn(OH)₂) will form.

-

Continue stirring the mixture for a set period (e.g., 2 hours) to ensure a complete reaction.

-

Collect the precipitate by centrifugation.

-

Wash the precipitate several times with distilled water and then with ethanol to remove any unreacted precursors and byproducts.

-

Dry the precipitate in an oven at a moderate temperature (e.g., 80 °C) to form a powder.

-

Calcine the dried powder in a furnace at a high temperature (e.g., 400-600 °C) to convert the zinc hydroxide into zinc oxide nanoparticles. The temperature and duration of calcination can be varied to control the particle size and crystallinity.[8]

Role in Drug Development: Precursor to Zinc Oxide Nanoparticles

This compound plays a crucial role in drug development, primarily as a precursor for the synthesis of zinc oxide (ZnO) nanoparticles.[9] ZnO nanoparticles are of significant interest in the biomedical field due to their unique properties, including biocompatibility, antimicrobial activity, and potential for targeted drug delivery.[10][11]

Zinc Oxide Nanoparticles in Drug Delivery

ZnO nanoparticles can be functionalized and loaded with various therapeutic agents, such as anticancer drugs.[11] Their small size allows them to potentially accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. Furthermore, the surface of ZnO nanoparticles can be modified with targeting ligands to enhance their specificity for cancer cells, thereby reducing systemic toxicity.[10] The release of the drug can often be triggered by the acidic microenvironment of tumors, leading to a controlled and targeted therapeutic effect.[10]

Antimicrobial Applications

ZnO nanoparticles exhibit broad-spectrum antimicrobial activity against a variety of bacteria, fungi, and viruses.[12] This property is being explored for various applications, including the development of new antimicrobial agents to combat antibiotic-resistant pathogens.

The primary mechanism of the antimicrobial action of ZnO nanoparticles is believed to be the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), superoxide anions (O₂⁻), and hydrogen peroxide (H₂O₂).[12] These ROS induce oxidative stress, leading to damage of cellular components like lipids, proteins, and DNA, ultimately resulting in microbial cell death.[12][13] Additionally, the release of Zn²⁺ ions from the nanoparticles can disrupt cellular processes and contribute to the antimicrobial effect.[12]

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Experimental workflow for ZnO nanoparticle synthesis.

Caption: Signaling pathway of ZnO nanoparticle antimicrobial action.

References

- 1. maas.edu.mm [maas.edu.mm]

- 2. nanobioletters.com [nanobioletters.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Research on the antibacterial properties of nanoscale zinc oxide particles comprehensive review [frontiersin.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ZnO Nanoparticles from Different Precursors and Their Photocatalytic Potential for Biomedical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of ZnO Nanoparticles by Precipitation Method – Oriental Journal of Chemistry [orientjchem.org]

- 10. Zinc Oxide Nanoparticles in Modern Science and Technology: Multifunctional Roles in Healthcare, Environmental Remediation, and Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in Zinc Oxide Nanoparticles (ZnO NPs) for Cancer Diagnosis, Target Drug Delivery, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibacterial Mechanisms of Zinc Oxide Nanoparticle against Bacterial Food Pathogens Resistant to Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibacterial Mechanisms of Zinc Oxide Nanoparticle against Bacterial Food Pathogens Resistant to Beta-Lactam Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Theoretical and Experimental Properties of Zinc Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and experimental properties of zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science, offering a consolidated overview of its structural, vibrational, and electronic characteristics.

Introduction

This compound is an inorganic salt that serves as a precursor in the synthesis of various zinc-containing compounds, including zinc oxide nanoparticles and coordination polymers. A thorough understanding of its fundamental properties, derived from both theoretical calculations and experimental validation, is crucial for its application in diverse fields. While its primary use is in materials science, its role as a source of zinc ions makes an understanding of its properties relevant in broader chemical and pharmaceutical contexts.

Theoretical Calculations of Properties

Computational studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into the atomic-scale properties of this compound. These first-principles calculations offer a theoretical framework for understanding its structural, electronic, and vibrational characteristics.

Structural Properties

DFT calculations have been employed to determine the optimized geometry of this compound. These studies provide data on bond lengths and angles, offering a theoretical complement to experimental diffraction data.[1]

| Parameter | Calculated Value (DFT) |

| Crystal System | Orthorhombic |

| Zn-O (water) Bond Length | Varies |

| N-O Bond Length | Varies |

Note: Specific calculated bond lengths and angles for the hexahydrate are not consistently reported in a simple, tabular format across the literature. The values are dependent on the specific computational methods and basis sets used.

Electronic Properties

Theoretical calculations are used to investigate the electronic band structure and density of states of this compound, providing insights into its electronic behavior.

| Property | Calculated Value |

| Band Gap (Eg) | ~3.37 eV (for anhydrous Zn(NO₃)₂) |

Note: The band gap value is for the anhydrous form and serves as a reference. The presence of water of hydration in the hexahydrate form will influence the electronic structure.

Vibrational Properties

Computational methods can predict the vibrational frequencies of this compound, which correspond to the stretching and bending modes of its constituent chemical bonds. These calculated frequencies are instrumental in interpreting experimental infrared and Raman spectra. Theoretical studies have highlighted the appearance of additional O-H oscillation frequencies in the crystal hydrates.[1]

| Vibrational Mode | Calculated Frequency Range (cm⁻¹) |

| O-H Stretching (water) | Above 3000 |

| Hybrid Modes (NO₃⁻ and H₂O) | 1200 - 1600 |

Experimental Characterization

A variety of experimental techniques are utilized to characterize the physicochemical properties of this compound. These methods provide empirical data that can be used to validate and complement theoretical predictions.

X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for determining the crystal structure of a material. For this compound, single-crystal or powder XRD can be used to determine its lattice parameters and space group.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Selection and Mounting: A suitable single crystal of this compound (typically 0.1-0.3 mm in size) is selected under a microscope. The crystal should be well-formed and free of visible defects. It is then mounted on a goniometer head using a suitable adhesive.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through various orientations. The diffracted X-rays are collected by a detector.

-

Data Processing: The collected diffraction data is processed to determine the unit cell dimensions, crystal system, and space group.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The structural model is then refined to achieve the best possible fit with the experimental data.

Vibrational Spectroscopy (FTIR and Raman)

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to probe the vibrational modes of molecules. These techniques are highly sensitive to the chemical bonding and local environment of the atoms in this compound, providing information on the coordination of the nitrate groups and the interactions of the water molecules.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: A small amount of this compound powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Background Spectrum: A background spectrum of the empty ATR crystal is recorded.

-

Sample Spectrum: The sample is brought into firm contact with the ATR crystal, and the infrared spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions and shapes of the absorption bands are then analyzed to identify the characteristic vibrational modes.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of this compound. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal events. The thermal decomposition of this compound typically proceeds in two main stages: dehydration followed by the decomposition of the anhydrous salt to zinc oxide.[1]

Experimental Protocol: TGA-DSC Analysis

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 5-10 mg) is placed in a sample pan (e.g., alumina or platinum).

-

Instrument Setup: The sample pan and an empty reference pan are placed in the TGA-DSC instrument. The desired temperature program and atmosphere (e.g., nitrogen or air) are set. A typical heating rate is 10 °C/min.

-

Data Collection: The instrument heats the sample according to the specified program, simultaneously recording the mass loss (TGA) and the differential heat flow (DSC).

-

Data Analysis: The resulting TGA and DSC curves are analyzed to determine the temperatures of dehydration and decomposition, the number of water molecules lost, and the enthalpy changes associated with these processes.

Characterization Workflow

The comprehensive characterization of this compound involves a logical workflow that integrates both theoretical calculations and experimental techniques. This workflow allows for a holistic understanding of the material's properties.

Conclusion

This technical guide has provided a detailed overview of the theoretical and experimental properties of this compound. The integration of computational and experimental methods is essential for a comprehensive understanding of this important inorganic compound. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals working with this compound and related materials.

References

An In-depth Technical Guide to the Stability and Shelf Life of Zinc Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and shelf life of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), a compound of significant interest in various scientific and pharmaceutical applications. Understanding its stability profile is critical for ensuring its quality, efficacy, and safety in research and product development. This document details the chemical and physical properties, degradation pathways, recommended storage conditions, and experimental protocols for stability assessment.

Chemical and Physical Properties

This compound is a colorless, crystalline solid that is highly soluble in water and alcohol. It is an oxidizing agent and is known to be hygroscopic, readily absorbing moisture from the atmosphere.[1][2] Key physical and chemical properties are summarized in Table 1.

| Property | Value | References |

| Molecular Formula | Zn(NO₃)₂·6H₂O | [3] |

| Molecular Weight | 297.49 g/mol | [3] |

| Appearance | White, crystalline solid | [4] |

| Melting Point | 36.4 °C | [3] |

| Decomposition Temperature | > 140 °C | [5] |

| Solubility in Water | 184.3 g/100 mL at 20 °C | |

| pH (10% solution) | 3.0 - 6.0 | |

| Density | 2.065 g/cm³ at 20 °C | [4] |

Table 1: Physical and Chemical Properties of this compound

Stability and Shelf Life

This compound is considered stable under normal storage conditions.[4] However, its shelf life is significantly influenced by temperature, humidity, and exposure to incompatible materials. For hygroscopic materials like this compound, a shelf life of approximately 3 months is often recommended after the container has been opened, though this should be confirmed by specific stability studies.[6]

Thermal Stability and Degradation

Thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) reveals a multi-stage decomposition process for this compound. The initial stages involve the loss of water of hydration, followed by the decomposition of the anhydrous salt at higher temperatures.

| Temperature Range (°C) | Mass Loss (%) | Associated Event |

| 35 - 70 | - | Fusion in water of crystallization (no mass loss)[7] |

| ~100 - 170 | Stepwise loss | Dehydration (loss of water molecules) |

| > 140 | Significant loss | Decomposition into zinc oxide (ZnO), nitrogen dioxide (NO₂), and oxygen (O₂)[5] |

Table 2: Thermal Decomposition Profile of this compound

The primary degradation pathway upon heating involves dehydration followed by decomposition of the nitrate group.

Hygroscopicity

This compound is classified as a hygroscopic solid, meaning it readily absorbs moisture from the air.[5] This property can lead to physical changes such as clumping and ultimately, deliquescence (dissolving in the absorbed water). The rate and extent of moisture absorption are dependent on the ambient relative humidity (RH).

| Relative Humidity (RH) | Observation |

| Low (< 40%) | Stable, minimal moisture absorption |

| Moderate (40-60%) | Gradual moisture absorption, potential for clumping |

| High (> 60%) | Significant moisture absorption, leading to deliquescence |

Table 3: Qualitative Hygroscopic Behavior of this compound

Precise quantitative data on the hygroscopic nature of a substance can be obtained using gravimetric sorption analysis.

Incompatibilities

To ensure stability and prevent hazardous reactions, this compound should be stored away from incompatible materials. As an oxidizing agent, it can intensify fires when in contact with combustible materials.[4]

Incompatible Materials:

-

Combustible materials[4]

-

Strong reducing agents

-

Strong acids

-

Strong bases

-

Powdered metals

-

Cyanides

-

Sulfur

Recommended Storage and Handling

Proper storage and handling are crucial for maintaining the stability and extending the shelf life of this compound.

-

Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly closed container.[8] Protect from moisture and heat.

-

Handling: Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area to avoid inhalation of dust.

Experimental Protocols for Stability Assessment

To generate specific stability and shelf-life data for this compound under defined conditions, the following experimental protocols are recommended.

Long-Term and Accelerated Stability Studies